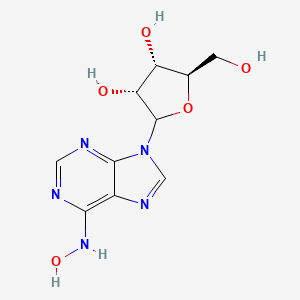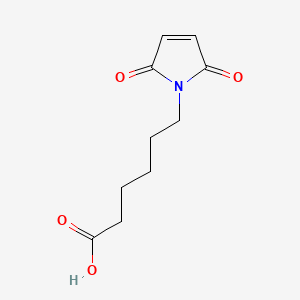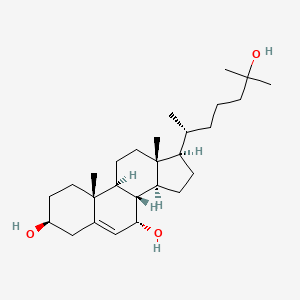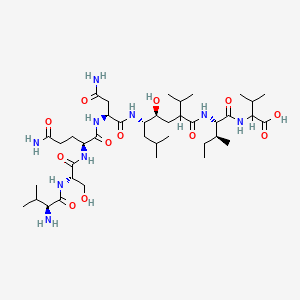
ABT-279
Overview
Description
ABT-279 is a small molecule drug that functions as a dipeptidyl peptidase-IV (DPP-4) inhibitor. It was initially developed by AbbVie, Inc. for the treatment of type 2 diabetes. DPP-4 inhibitors are a class of oral hypoglycemics that block DPP-4, an enzyme that degrades incretin hormones, thereby prolonging their action and improving glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-279 involves a convergent, scalable process. One of the key steps includes the cyclization of a Boc-amine onto an alkynyl ketone, followed by stereospecific reduction of the resulting acyliminium intermediate . The molecular formula of this compound is C25H31N5O8 .
Industrial Production Methods
The industrial production of this compound has been demonstrated on a multikilogram scale. The process involves the generation of cis-2,5-disubstituted pyrrolidine through cyclization and reduction steps .
Chemical Reactions Analysis
Types of Reactions
ABT-279 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying DPP-4 inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating the activity of incretin hormones and other peptides.
Medicine: Explored as a therapeutic agent for managing type 2 diabetes by improving glycemic control.
Industry: Utilized in the development of new DPP-4 inhibitors and related compounds.
Mechanism of Action
ABT-279 exerts its effects by inhibiting the activity of DPP-4, a protease that cleaves dipeptides from proteins and oligopeptides. By inhibiting DPP-4, this compound prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in maintaining post-meal glycemic control by enhancing insulin secretion and reducing glucagon release .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for the treatment of type 2 diabetes.
Vildagliptin: A DPP-4 inhibitor available in Europe for managing diabetes.
Alogliptin: A DPP-4 inhibitor that has advanced to preregistration/phase 3 clinical trials.
Uniqueness of ABT-279
This compound is unique in its specific molecular structure and its ability to selectively inhibit DPP-4 over other related peptidases such as DPP-8 and DPP-9. This selectivity reduces the risk of toxicity and enhances its therapeutic potential .
Properties
CAS No. |
676559-83-4 |
|---|---|
Molecular Formula |
C21H25N5O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[4-[[2-[(2S,5R)-2-cyano-5-ethynylpyrrolidin-1-yl]-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1 |
InChI Key |
FIMRNLAKAARHPD-IRXDYDNUSA-N |
SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
Isomeric SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3[C@H](CC[C@H]3C#N)C#C |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
Appearance |
Solid powder |
Key on ui other cas no. |
676559-83-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid ABT 279 ABT-279 ABT279 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















